The synthesis of N-(oxetan-3-yl)azetidine-3-carboxamide can be achieved through several methods. A notable approach involves the use of Horner–Wadsworth–Emmons reaction, followed by an aza-Michael addition. For example, starting from N-Boc-azetidin-3-one, the reaction with oxetan-3-one derivatives can yield the desired compound. The reaction conditions typically involve the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in acetonitrile at elevated temperatures (around 65 °C) for several hours to achieve good yields (approximately 64%) .
Another method reported involves the catalytic activation of benzylic alcohols to form azetidine and oxetane ethers, which can then be transformed into carboxamide derivatives through subsequent reactions involving amines or other nucleophiles. This method emphasizes the selective activation of four-membered ring structures without compromising their integrity .
The molecular structure of N-(oxetan-3-yl)azetidine-3-carboxamide consists of a five-membered oxetane ring fused with a four-membered azetidine ring, along with a carboxamide functional group. The structural formula can be represented as follows:
Where , , , and denote the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are typically employed to confirm the structure and purity of synthesized compounds. For instance, characteristic peaks in the NMR spectrum provide insights into the connectivity and environment of hydrogen atoms within the molecule .
N-(oxetan-3-yl)azetidine-3-carboxamide participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
While specific studies on the mechanism of action for N-(oxetan-3-yl)azetidine-3-carboxamide may be limited, compounds containing similar structural motifs often exhibit biological activities through interactions with biological targets such as enzymes or receptors. The presence of both nitrogen-containing rings may enhance binding affinity due to hydrogen bonding or π-stacking interactions with target biomolecules.
Research indicates that derivatives containing azetidine and oxetane structures may show promise in treating conditions such as cancer and autoimmune diseases due to their ability to modulate biological pathways .
The physical properties of N-(oxetan-3-yl)azetidine-3-carboxamide include:
Chemical properties include:
Characterization techniques such as IR spectroscopy reveal functional group presence through characteristic absorption bands (e.g., carbonyl stretching around 1700 cm) .
N-(oxetan-3-yl)azetidine-3-carboxamide has potential applications in:
The unique combination of oxetane and azetidine rings offers opportunities for further exploration in drug design and development .
Heterocyclic compounds serve as foundational building blocks in modern drug design, comprising >80% of marketed pharmaceuticals. Among these, four-membered saturated heterocycles—specifically azetidine and oxetane—have garnered significant attention for their ability to fine-tune molecular properties. These strained rings introduce three-dimensionality while maintaining low molecular weight, offering solutions to challenges like metabolic instability and poor solubility. The strategic incorporation of azetidine and oxetane motifs has enabled medicinal chemists to optimize key parameters including logP, pKa, and conformational flexibility, thereby enhancing target engagement and pharmacokinetic profiles. This review examines the unique attributes of these heterocycles and explores the therapeutic potential of their hybrid derivative, N-(oxetan-3-yl)azetidine-3-carboxamide, as a novel scaffold in drug discovery.
The distinct physicochemical profiles of azetidine and oxetane arise from their ring strain and heteroatom positioning:
Ring Strain and Polarity:Oxetanes exhibit substantial ring strain (~106 kJ/mol) due to compressed C-O-C bond angles (≈92°), creating a strong dipole moment (≈2.5 D). This enhances their hydrogen-bond accepting capacity, surpassing even carbonyl groups in potency [8] [9]. Azetidines, though less polar (dipole moment ≈1.8 D), provide a basic nitrogen atom amenable to functionalization and salt formation, improving aqueous solubility.
Metabolic Stability:The oxetane oxygen exerts an electron-withdrawing effect that attenuates pKa values of adjacent functional groups. For example, appending oxetane α to an amine reduces its basicity by ~2.7 pKa units, decreasing susceptibility to oxidative metabolism [2]. Azetidines similarly resist enzymatic degradation compared to larger N-heterocycles, as evidenced by azetidine-containing protease inhibitors with extended half-lives [6].
Stereoelectronic Isosterism:Oxetanes serve as non-classical bioisosteres for carbonyl groups and gem-dimethyl moieties. They mimic carbonyl geometry and polarity while offering superior metabolic stability. Crucially, 3-substituted oxetanes occupy similar spatial volumes as ketones (e.g., oxetane vs. acetone: 52 ų vs. 54 ų) but with reduced lipophilicity (ΔlogP ≈ -1.5) [2] [8].
Table 1: Key Physicochemical Properties of Azetidine vs. Oxetane
| Parameter | Azetidine | Oxetane |
|---|---|---|
| Ring strain (kcal/mol) | 26.4 | 27.3 |
| Dipole moment (D) | 1.8 | 2.5 |
| C-X-C bond angle (°) | ~90 | ~92 |
| Hydrogen-bond acceptor | Moderate | Strong |
| sp³ carbon fraction | 100% | 75% |
3,3-Disubstitution patterns critically modulate stability and bioavailability:
Steric Shielding Against Degradation:3,3-Disubstituted oxetanes exhibit exceptional resistance to acid-catalyzed ring-opening due to steric hindrance from substituents. For instance, 3,3-dimethyloxetane remains intact at pH 2 (37°C, 24h), whereas 3-monosubstituted analogues undergo >80% decomposition [2]. This stability enables oral dosing of oxetane-containing drugs like ziresovir (RSV fusion inhibitor) without significant hydrolytic loss [2] [8].
pKa Modulation:Electron-withdrawing effects of oxetanes lower pKa values of proximal basic centers. A 3-aminooxetane exhibits pKa ~7.2 versus ~9.9 for its open-chain counterpart—a 500-fold reduction in basicity that minimizes off-target receptor interactions [2]. This property is exploited in kinase inhibitors to optimize cellular penetration.
Conformational Control:The fused bicyclic system in scaffolds like N-(oxetan-3-yl)azetidine-3-carboxamide enforces defined torsional angles (±15° deviation). This preorganization enhances binding entropy when targeting rigid protein pockets, as demonstrated in cyclic peptide analogues where oxetane-azetidine incorporation improved macrocyclization yields by 3-fold versus all-carbon chains [6].
Table 2: Clinical-Stage Molecules Featuring 3-Substituted Heterocycles
| Compound | Therapeutic Area | Heterocycle | Key Role |
|---|---|---|---|
| Ziresovir (Phase III) | Antiviral (RSV) | 3-Aminooxetane | Polarity enhancement & metabolic stability |
| Fenebrutinib (Phase III) | Multiple sclerosis | 3-Oxetane ether | Solubility modulator |
| Danuglipron (Phase II) | Diabetes | 3,3-Disubstituted oxetane | Lipophilicity reduction |
This bifunctional scaffold merges complementary attributes:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1